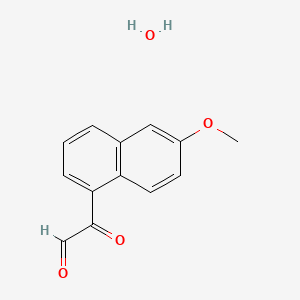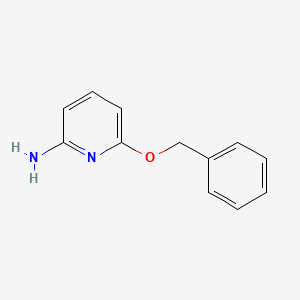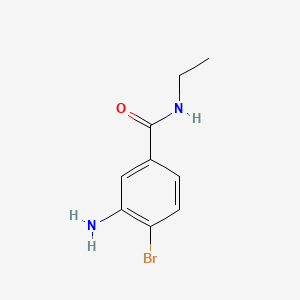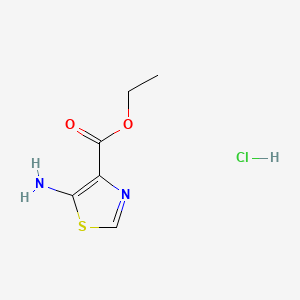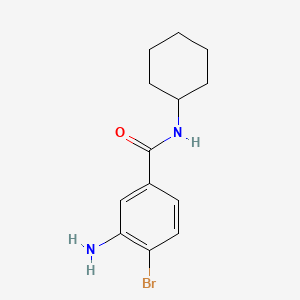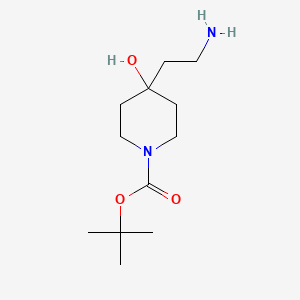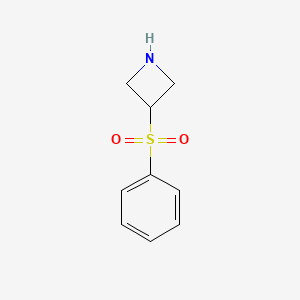
3-(Benzènesulfonyl)azétidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)azetidine is a chemical compound with the molecular formula C9H11NO2S . It has a molecular weight of 233.72 . The IUPAC name for this compound is 3-(phenylsulfonyl)azetidine hydrochloride .
Synthesis Analysis
Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular structure of 3-(Benzenesulfonyl)azetidine is represented by the linear formula C9H12ClNO2S . The InChI code for this compound is 1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H .Chemical Reactions Analysis
Azetidines can be synthesized via aza Paternò–Büchi reactions . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . This method is considered one of the most efficient ways to synthesize functionalized azetidines .Applications De Recherche Scientifique
Synthèse et réactivité des azétidines
Les azétidines représentent une classe cruciale d'hétérocycles à quatre chaînons largement utilisés en synthèse organique et en chimie médicinale. Leur réactivité est due à une contrainte de cycle importante, mais elles sont plus stables que les aziridines apparentées. Cette stabilité permet une manipulation facile et une réactivité unique dans des conditions appropriées .
Méthodes de synthèse : Les avancées récentes incluent l'invention de nouvelles réactions de cycloaddition [2+2] pour la synthèse de l'azétidine. Notamment, la réaction de photocycloaddition [2 + 2] entre une imine et un composant alcène (réaction d'aza Paternò–Büchi) produit efficacement des azétidines fonctionnalisées .
Fonctionnalisation et applications :- Modèles chiraux: Les chercheurs ont exploré l'utilisation des azétidines comme modèles chiraux pour la synthèse asymétrique .
Catalyse et méthodologie synthétique
Les azétidines servent de blocs de construction dans les méthodologies synthétiques, permettant la construction de molécules complexes. Leur structure cyclique tendue facilite le clivage des liaisons et la fonctionnalisation, ce qui en fait des outils précieux en synthèse organique.
En résumé, la 3-(Benzènesulfonyl)azétidine est très prometteuse dans divers domaines, de la découverte de médicaments à la science des matériaux. Sa réactivité unique, sa stabilité et son échafaudage privilégié continuent d'inspirer des recherches et des applications innovantes. 🚀
Mécanisme D'action
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidines have been used as motifs in drug discovery, polymerization, and as chiral templates .
The most typical strategy to synthesize 3-substituted azetidines, by the corresponding organometallic intermediates, is the cross-coupling through the use of palladium catalysts and phosphine ligands, starting from the corresponding 3-iodo-azetidine .
Analyse Biochimique
Biochemical Properties
3-(Benzenesulfonyl)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, azetidines, including 3-(Benzenesulfonyl)azetidine, have been shown to interact with enzymes such as TEM-1 and P-99, inhibiting their activity . These interactions are primarily driven by the compound’s ring strain and its ability to form stable complexes with target biomolecules.
Cellular Effects
The effects of 3-(Benzenesulfonyl)azetidine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that azetidines can induce significant morphological changes in cells, which are quantitatively observed through techniques like cell painting . These changes are indicative of the compound’s ability to alter cellular architecture and function.
Molecular Mechanism
At the molecular level, 3-(Benzenesulfonyl)azetidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s high ring-strain energy facilitates its interaction with target molecules, resulting in the formation of stable complexes that modulate biochemical pathways . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Benzenesulfonyl)azetidine over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been observed to maintain its stability under specific conditions, allowing for prolonged studies on its effects
Dosage Effects in Animal Models
The effects of 3-(Benzenesulfonyl)azetidine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds and the compound’s safety profile is essential for its potential application in clinical settings.
Metabolic Pathways
3-(Benzenesulfonyl)azetidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity
Transport and Distribution
The transport and distribution of 3-(Benzenesulfonyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
3-(Benzenesulfonyl)azetidine exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles, affecting its activity and function . Detailed studies on its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRJACOZVLRFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704850 |
Source


|
| Record name | 3-(Benzenesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-11-7 |
Source


|
| Record name | 3-(Benzenesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

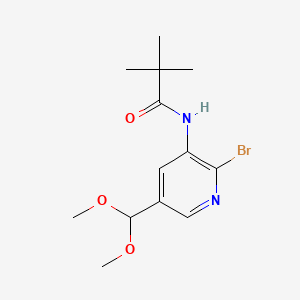
![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)
